molecular formula C13H11N5OS B5305700 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide

Cat. No. B5305700
M. Wt: 285.33 g/mol
InChI Key: OENAALCUSMREJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide, also known as MTTC, is a novel small molecule drug that has been of significant interest in scientific research. MTTC belongs to the class of tetrazole-containing compounds and has been shown to have potential therapeutic applications in various fields of medicine. In

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to activate the ATP-sensitive potassium channels and inhibit the activity of phosphodiesterase, resulting in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to cause vasodilation and inhibit platelet aggregation, leading to the improvement of blood flow.

Advantages and Limitations for Lab Experiments

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. In cancer research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a chemotherapeutic agent and to identify its specific targets in cancer cells. In inflammation research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as an anti-inflammatory agent and to identify its specific targets in inflammatory cells. In cardiovascular research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a vasodilator and antiplatelet agent and to identify its specific targets in cardiovascular cells. Additionally, further studies are needed to optimize the synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide and to improve its solubility and bioavailability.

Synthesis Methods

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(1H-tetrazol-5-yl)aniline to produce 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. The synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have potential as a vasodilator and antiplatelet agent.

properties

IUPAC Name

5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-8-5-10(7-20-8)13(19)14-11-4-2-3-9(6-11)12-15-17-18-16-12/h2-7H,1H3,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENAALCUSMREJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide

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